3-(Chloromethyl)-1-trityl-1H-pyrazolo[4,3-C]pyridine

Kinase inhibitor Regioisomer Medicinal chemistry

3-(Chloromethyl)-1-trityl-1H-pyrazolo[4,3-C]pyridine (CAS 2088369-19-9) is a heterocyclic building block featuring a pyrazolo[4,3-c]pyridine core with a reactive chloromethyl handle at the 3-position and a bulky, acid-labile trityl (triphenylmethyl) protecting group at the N1-position. The [4,3-c] ring fusion regiochemistry is a critical determinant of its electronic character and downstream biological target preferences, distinguishing it from the [3,4-c] regioisomer (CAS 2088369-16-6).

Molecular Formula C26H20ClN3
Molecular Weight 409.9 g/mol
Cat. No. B13045495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-1-trityl-1H-pyrazolo[4,3-C]pyridine
Molecular FormulaC26H20ClN3
Molecular Weight409.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=NC=C5)C(=N4)CCl
InChIInChI=1S/C26H20ClN3/c27-18-24-23-19-28-17-16-25(23)30(29-24)26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,19H,18H2
InChIKeyWVSTVTWLMXQVLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-1-trityl-1H-pyrazolo[4,3-C]pyridine: Core Structural and Procurement Profile


3-(Chloromethyl)-1-trityl-1H-pyrazolo[4,3-C]pyridine (CAS 2088369-19-9) is a heterocyclic building block featuring a pyrazolo[4,3-c]pyridine core with a reactive chloromethyl handle at the 3-position and a bulky, acid-labile trityl (triphenylmethyl) protecting group at the N1-position [1]. The [4,3-c] ring fusion regiochemistry is a critical determinant of its electronic character and downstream biological target preferences, distinguishing it from the [3,4-c] regioisomer (CAS 2088369-16-6) . With a molecular formula of C26H20ClN3, a molecular weight of 409.9 g/mol, a computed XLogP3 of 5.7, and commercial availability at ≥95% purity, it serves primarily as a versatile intermediate for constructing kinase-focused compound libraries [1].

Why Generic Interchange of 3-(Chloromethyl)-1-trityl-1H-pyrazolo[4,3-C]pyridine Analogues Fails


Substituting a closely related pyrazolopyridine intermediate for 3-(Chloromethyl)-1-trityl-1H-pyrazolo[4,3-C]pyridine can derail a synthetic sequence or alter a biological probe's selectivity profile. The [4,3-c] and [3,4-c] regioisomers, despite sharing the identical molecular formula and weight, possess distinct InChIKeys (WVSTVTWLMXQVLJ vs. DAIHMRVHJUAYAQ) and ring-fusion geometries that govern their reactivity in cross-coupling reactions and binding to kinase ATP pockets [1]. Furthermore, the chloromethyl leaving group's alkylation efficiency is highly sensitive to the electronic environment of the heterocyclic core; replacing it with a hydroxymethyl or bromomethyl analog alters both the reaction kinetics and the nature of side products [2]. The trityl protecting group, while removable under mild acidic conditions, is not functionally interchangeable with methyl or SEM groups when orthogonal deprotection or a chromophoric handle for reaction monitoring is required [1]. The quantitative evidence below demonstrates why these structural nuances translate into measurable selection criteria.

Quantitative Differentiation Evidence for 3-(Chloromethyl)-1-trityl-1H-pyrazolo[4,3-C]pyridine


Regioisomeric Differentiation: [4,3-c] vs. [3,4-c] Ring Fusion Impacts Kinase Scaffold Utility

The [4,3-c] regioisomer is the preferred scaffold in multiple kinase inhibitor programs targeting IGF-1R, ERK, and JAK families, whereas the [3,4-c] regioisomer is more commonly associated with CNS-targeted serotonin reuptake inhibition [1][2]. Both isomers share identical molecular formula (C26H20ClN3) and molecular weight (409.9 g/mol), but differ in InChIKey (WVSTVTWLMXQVLJ vs. DAIHMRVHJUAYAQ), reflecting distinct connectivity that alters hydrogen-bonding patterns in the kinase hinge region [3]. This structural difference translates into divergent biological activity profiles: pyrazolo[4,3-c]pyridine derivatives have yielded potent ERK inhibitors (e.g., compound 21, IC50 < 10 nM) and PEX14-PEX5 PPI inhibitors with trypanocidal activity (IC50 3.9 μM against T. brucei), while pyrazolo[3,4-c]pyridine derivatives have been optimized for serotonin reuptake inhibition [1][4]. For procurement decisions, selecting the correct regioisomer is non-negotiable when building a library around a specific kinase pharmacophore model.

Kinase inhibitor Regioisomer Medicinal chemistry Scaffold hopping

Chloromethyl vs. Hydroxymethyl Leaving Group: Quantified Impact on SN2 Diversification Efficiency

The chloromethyl group at the 3-position serves as an electrophilic handle for nucleophilic displacement with amines, thiols, and alkoxides. In analogous pyrazole systems, 3-(chloromethyl)pyrazoles undergo clean SN2 reactions with primary amines in DMF at 25–60 °C to afford 3-(aminomethyl) derivatives, typically reaching >80% conversion within 4–12 hours, whereas the corresponding 3-(hydroxymethyl) congeners require prior activation (e.g., mesylation or Appel conditions) and show lower overall yields due to competing elimination [1]. The presence of the electron-withdrawing pyrazolo[4,3-c]pyridine core is expected to further enhance the electrophilicity of the chloromethyl carbon relative to simple pyrazole analogs, although direct kinetic data for this specific compound are not publicly available [2]. For procurement, pre-installation of the chloromethyl handle eliminates the need for a separate activation step, reducing the synthetic sequence by one transformation and improving atom economy.

Nucleophilic substitution Leaving group Alkylation Library synthesis

Trityl vs. Methyl N1-Protection: Differentiated Deprotection Orthogonality and Lipophilicity

The N1-trityl group imparts a computed XLogP3 of 5.7 to the molecule, a >20-fold increase in calculated lipophilicity over the N1-H parent (XLogP ~0.3 for 1H-pyrazolo[4,3-c]pyridine) [1]. This elevated lipophilicity facilitates organic-phase handling and chromatographic purification (Rf ~0.5–0.7 in EtOAc/hexanes vs. Rf <0.1 for the unprotected heterocycle) [2]. Critically, the trityl group is cleaved under mild acidic conditions (e.g., TFA/DCM 1:1, 0 °C to rt, 1–4 h) that are orthogonal to Boc, Fmoc, and silyl ether deprotection protocols, enabling sequential protecting group manipulation in complex synthetic routes [2]. In contrast, the N1-methyl analog is not removable and permanently alters the hydrogen-bond donor/acceptor profile of the final compound. The trityl group's strong UV chromophore (λmax ~260 nm, ε ~10^4) also facilitates real-time reaction monitoring by TLC or HPLC-UV [2].

Protecting group Trityl Orthogonal deprotection LogP

Purity Benchmarking: 95-98% Commercial Specification with Batch-to-Batch Variability Disclosure

Commercially, 3-(Chloromethyl)-1-trityl-1H-pyrazolo[4,3-C]pyridine is available at 95% purity (AKSci, Cat. 2376EJ) and 98% purity (Leyan, Cat. 1728557) . Leyan explicitly notes that the web-displayed purity is an 'inbound guidance purity value' and that actual purity may vary between batches, with final purity confirmed upon receipt . This batch-to-batch variability disclosure is an important procurement consideration: at 98% purity, the maximum total impurity burden is ≤2% w/w, whereas at 95% purity it is ≤5% w/w—a 2.5-fold difference that may affect the yield and purity profile of downstream products, particularly in multi-step sequences where impurities can propagate or catalyze side reactions. For comparison, the [3,4-c] regioisomer (CAS 2088369-16-6) is also listed at 98% purity (Leyan, Cat. 1728554), indicating similar commercial quality standards across regioisomers .

Purity Quality control Procurement Building block

Computed Drug-Likeness: Favorable Rotatable Bond Count and Hydrogen Bond Profile for CNS Lead Optimization

The target compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors, a rotatable bond count of 5, and a topological polar surface area (TPSA) of 30.71 Ų [1]. These computed parameters are favorable for passive membrane permeability and place the compound within an attractive property space for CNS drug discovery (typically TPSA < 90 Ų, HBD ≤ 3). For comparison, the close analog 4-chloro-3-methyl-1-trityl-1H-pyrazolo[4,3-c]pyridine (CAS 1246350-46-8) has a slightly higher computed LogP of 6.23, suggesting that the chloromethyl substituent provides a modest lipophilicity advantage (ΔLogP ≈ -0.5) over the methyl analog, which may translate into improved aqueous solubility and reduced phospholipidosis risk during lead optimization . These computed data are class-level inferences and should be verified experimentally for the specific compound.

Drug-likeness CNS MPO Physicochemical properties Lead optimization

Optimal Application Scenarios for 3-(Chloromethyl)-1-trityl-1H-pyrazolo[4,3-C]pyridine in Research and Industrial Settings


Kinase-Focused Fragment Library Synthesis via Chloromethyl Diversification

The [4,3-c] regioisomer is the validated scaffold for multiple kinase inhibitor programs (IGF-1R, ERK, JAK). Procuring this compound enables direct SN2 diversification of the chloromethyl handle with amine-containing fragments to rapidly generate a focused kinase library. The trityl group can be retained during library synthesis for improved handling and then cleaved under TFA conditions to reveal the N1-H for subsequent functionalization or biological testing [1]. This approach is preferred over using the [3,4-c] regioisomer, which would misalign the hinge-binding nitrogen geometry for most kinase targets.

Multi-Step Synthesis Requiring Orthogonal N1 Protection

When a synthetic route requires sequential functionalization of the C3, C4, C6, or C7 positions of the pyrazolo[4,3-c]pyridine core, the N1-trityl group provides acid-labile protection that is fully orthogonal to commonly used Boc, Fmoc, Cbz, and silyl protecting groups [1]. The compound's high computed LogP of 5.7 ensures efficient extraction into organic solvents, facilitating aqueous workup and flash chromatography purification between steps. The strong UV chromophore of the trityl group also enables real-time TLC/HPLC monitoring without the need for staining or derivatization [2].

Building Block Procurement for CNS-Targeted Lead Optimization

With a TPSA of 30.71 Ų, zero HBDs, and a rotatable bond count of 5, this building block resides in favorable CNS drug-like property space [1]. Its XLogP3 of 5.7 is approximately 0.5 log units lower than the 3-methyl analog (LogP 6.23), offering a better starting point for multiparameter optimization (MPO) during hit-to-lead campaigns [2]. Procuring the 98% purity grade (Leyan Cat. 1728557) is recommended to minimize impurity carry-through in subsequent synthetic steps and ensure reliable SAR interpretation .

Quote Request

Request a Quote for 3-(Chloromethyl)-1-trityl-1H-pyrazolo[4,3-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.